5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
The compound “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. It includes information about the arrangement of atoms, the type of bonds between them, and their spatial orientation. Unfortunately, the specific molecular structure for “this compound” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on various factors including the reaction conditions and the presence of other reactants. Unfortunately, specific chemical reactions involving this compound are not available in the current resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current resources .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar sulfonyl chloride compounds have been widely studied due to their potential applications in various fields, including organic synthesis and pharmaceuticals. One study discusses the chlorosulfination of aromatic methyl ethers with thionyl chloride to produce aromatic sulfinyl chlorides. This process yields high-purity products under controlled conditions, indicating a method that could be adapted for the synthesis of complex molecules like 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride (Bell, 1986).
Potential Applications in Organic Synthesis
Sulfonyl chlorides, including compounds structurally similar to this compound, serve as key intermediates in organic synthesis. They are used to introduce sulfonyl groups into molecules, which can be critical for the development of pharmaceuticals and agrochemicals. The study by Cremlyn et al. (1979) explores the conversion of chlorophenols to various substituted benzenesulfonyl chlorides, showcasing the versatility of sulfonyl chlorides in synthesizing compounds with potential herbicidal activity (Cremlyn & Cronje, 1979).
Role in Polymerization Processes
Sulfonyl chlorides are also utilized in polymerization processes. For example, the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate was studied, highlighting the complexity of reactions involving sulfonyl chlorides in the presence of other reagents. Such research underscores the importance of understanding the reactivity of sulfonyl chloride compounds for their application in creating new polymeric materials (Gurr et al., 2005).
Enzyme Inhibition for Therapeutic Applications
On the pharmaceutical front, sulfonyl chlorides play a significant role in the synthesis of enzyme inhibitors. A study by Abbasi et al. (2018) involved synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine and evaluating their enzyme inhibitory effects, demonstrating the potential of sulfonyl chloride derivatives as therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).
Environmental and Sensor Applications
Moreover, sulfonyl chlorides have found applications in environmental science and sensor technology. For instance, the development of a highly efficient Co2+ ions sensor based on bis-sulfonamides synthesized from sulfonyl chlorides indicates the utility of these compounds in environmental monitoring and pollution control (Sheikh et al., 2016).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or storing the compound. Unfortunately, specific safety and hazard information for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is not available in the current resources .
Future Directions
The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis process, and understanding its mechanism of action. Unfortunately, specific future directions for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” are not available in the current resources .
Properties
IUPAC Name |
5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(2)10(14)7-4-6(11)5-8(9(7)17-3)18(12,15)16/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAEXBIDRZGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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